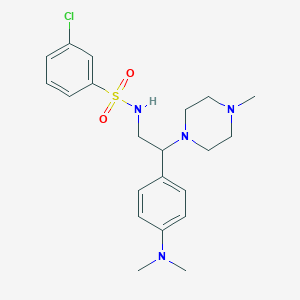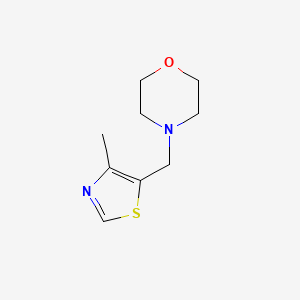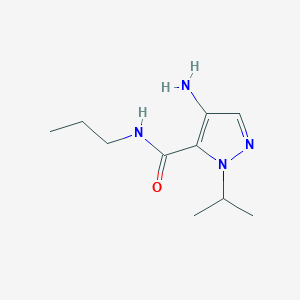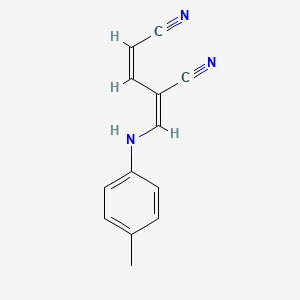
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a wide range of biological and physiological effects. In
Scientific Research Applications
Molecular Structure and Isomorphism
The compound under discussion shows similarities to structures exhibiting the chlorine-methyl exchange rule, as demonstrated in studies focusing on isomorphous structures. For instance, isomorphous methyl- and chloro-substituted small heterocyclic analogues have shown extensive disorder, which may impact the detection of isomorphism in data-mining procedures. This highlights the compound's relevance in structural chemistry and database searches for isomorphic compounds (Rajni Swamy, V., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013).
Antimicrobial and Phytotoxic Properties
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and phytotoxic properties. For example, the synthesis and characterization of 1-aroyl-3,5-diaryldihydropyrazoline derivatives have shown significant activity in antimicrobial and phytotoxic assays, highlighting potential applications in agricultural and pharmaceutical fields (Mumtaz, A., Saeed, A., Maalik, A., Khan, W., Azhar, S., Fatima, N., Zaidi, A., & Atif, M., 2015).
Molecular Interaction Studies
Molecular interaction studies of structurally related compounds with receptors provide insights into drug design and pharmacological applications. For instance, the interaction of a potent antagonist with the CB1 cannabinoid receptor has been analyzed, offering a deeper understanding of receptor-ligand interactions and the development of therapeutics targeting cannabinoid receptors (Shim, J., Welsh, W., Cartier, E.A., Edwards, J., & Howlett, A., 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a crucial area of research, with several studies reporting the preparation of compounds showing good activity against various pathogens. This underscores the importance of such compounds in the development of new antimicrobial agents (Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012).
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZJGKZNRHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2666409.png)
![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)
![N-{2-[(3-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2666416.png)

![2-Chloro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]propanamide](/img/structure/B2666420.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)


![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)

![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)